4,4-Dimethylpyrrolidine-3-carbohydrazide
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Overview
Description
4,4-Dimethylpyrrolidine-3-carbohydrazide is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered ring containing one nitrogen atom, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The addition of the carbohydrazide group further increases its potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethylpyrrolidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4,4-Dimethylpyrrolidine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4,4-Dimethylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and used in drug development.
Pyrrolizines: Another class of nitrogen-containing heterocycles with significant medicinal properties.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 4,4-Dimethylpyrrolidine-3-carbohydrazide is unique due to the presence of both the dimethyl and carbohydrazide groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,4-dimethylpyrrolidine-3-carbohydrazide |
InChI |
InChI=1S/C7H15N3O/c1-7(2)4-9-3-5(7)6(11)10-8/h5,9H,3-4,8H2,1-2H3,(H,10,11) |
InChI Key |
WHCXBJYQNUDLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)NN)C |
Origin of Product |
United States |
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